molecular formula C16H24Cl3N3O3 B8791226 Bendamustine hydrochloride monohydrate CAS No. 1374784-02-7

Bendamustine hydrochloride monohydrate

Cat. No. B8791226
CAS RN: 1374784-02-7
M. Wt: 412.7 g/mol
InChI Key: TWBJYCLUHINEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bendamustine hydrochloride monohydrate is an alkylating drug used for the treatment of adult patients with indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed during or within six months of treatment with rituximab or a rituximab-containing regimen . It is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules .


Synthesis Analysis

The synthesis of Bendamustine hydrochloride involves an improved process which is simple, convenient, economical, and industrially viable . The process does not use hazardous chemicals and results in Bendamustine hydrochloride of high purity . The synthesis starts from compound of formula (II) as summarized in schem-4 .


Molecular Structure Analysis

The molecular structure of Bendamustine hydrochloride monohydrate is C16H21Cl2N3O2·HCl·H2O . It comprises a 2-chloroethylamine alkylating group, a butyric acid side chain, and a benzimidazole ring .


Chemical Reactions Analysis

Bendamustine hydrochloride monohydrate is primarily metabolized via hydrolysis to monohydroxy (HP1) and dihydroxy-bendamustine (HP2) metabolites with low cytotoxic activity . Two active minor metabolites, M3 and M4, are primarily formed via CYP1A2 .


Physical And Chemical Properties Analysis

Bendamustine hydrochloride monohydrate is anhydrous or contains one molecule of hydration . The anhydrous form contains not less than 98.0% and not more than 102.0% of bendamustine hydrochloride (C16H21Cl2N3O2·HCl), calculated on the as-is basis .

Mechanism of Action

As an alkylating agent, Bendamustine causes intra- and inter-strand crosslinks between DNA bases resulting in cell death . It is active against both active and quiescent cells .

Safety and Hazards

Bendamustine hydrochloride monohydrate is toxic if swallowed and is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child . It may cause damage to organs and may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

The future directions for Bendamustine hydrochloride monohydrate could involve revising the monograph with changes such as adding the UNII codes of bendamustine hydrochloride, bendamustine hydrochloride monohydrate, and bendamustine free base in the chemical information section . In the Assay, the analysis time from the Chromatographic system could be deleted .

properties

CAS RN

1374784-02-7

Product Name

Bendamustine hydrochloride monohydrate

Molecular Formula

C16H24Cl3N3O3

Molecular Weight

412.7 g/mol

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C16H21Cl2N3O2.ClH.H2O/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H;1H2

InChI Key

TWBJYCLUHINEDN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In one aspect of the present invention, the wet bendamustine hydrochloride monohydrate is obtained from a crystallization, recrystallization, trituration or precipitation procedure, wherein the wet bendamustine hydrochloride monohydrate is present in solid, particulate form in admixture with a solvent system comprising water in which the bendamustine hydrochloride monohydrate is substantially insoluble and then separated from the bulk of the solvent system by a method such as filtration, decantation, centrifugation or the like to provide the wet bendamustine hydrochloride monohydrate. For example, a relatively crude portion of bendamustine hydrochloride may be recrystallized from a solvent system comprised of water and collected by one of the aforementioned methods to provide a cake (e.g., a filter cake), which may be washed one or more times with additional solvent (which may be the same as, or different from, the solvent system utilized in the recrystallization). In one embodiment of the invention, the filter cake of bendamustine hydrochloride monohydrate is washed with water and then t-butyl methyl ether to provide the wet bendamustine hydrochloride monohydrate. Generally speaking, it will be preferred to avoid the use of acetone in such a washing step, since the solubility of bendamustine hydrochloride monohydrate in acetone or aqueous acetone tends to result in unacceptably high yield losses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.